t-Butoxycarbonyl-l-trp
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Overview
Description
The compound H-Trp(Boc)-OH is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of tryptophan, which helps in preventing unwanted side reactions during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Trp(Boc)-OH typically involves the protection of the amino group of tryptophan with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In industrial settings, the production of H-Trp(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production. The reaction conditions are optimized to minimize impurities and maximize the yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: H-Trp(Boc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptide fragments using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in an organic solvent like dimethylformamide (DMF).
Major Products:
Deprotection: Tryptophan.
Coupling: Peptides with tryptophan residues.
Scientific Research Applications
H-Trp(Boc)-OH: is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is utilized in the development of peptide-based drugs and therapeutic agents.
Biological Studies: It serves as a tool for studying protein-protein interactions and enzyme-substrate interactions.
Industrial Applications: It is employed in the production of synthetic peptides for various industrial applications, including cosmetics and food additives.
Mechanism of Action
The mechanism of action of H-Trp(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc protecting group prevents unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. Upon deprotection, the free amino group of tryptophan can participate in further reactions, facilitating the assembly of peptide chains.
Comparison with Similar Compounds
H-Trp(Boc)-OH: can be compared with other protected amino acids used in peptide synthesis, such as:
H-Ala(Boc)-OH: Alanine with a Boc protecting group.
H-Gly(Boc)-OH: Glycine with a Boc protecting group.
H-Phe(Boc)-OH: Phenylalanine with a Boc protecting group.
Uniqueness: The uniqueness of H-Trp(Boc)-OH lies in its indole side chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides that require the incorporation of tryptophan residues.
Properties
IUPAC Name |
2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)18-9-10(8-12(17)14(19)20)11-6-4-5-7-13(11)18/h4-7,9,12H,8,17H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWUPCCKOVTCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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